N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide
Description
N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide: is a complex organic compound with a unique structure that includes a benzamide core, a piperidine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-21-19(25)16-6-2-3-7-17(16)27-14-18(24)22-12-8-15(9-13-22)20(26)23-10-4-5-11-23/h2-3,6-7,15H,4-5,8-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIDWKIYGQYNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a cyclization reaction, often involving the use of piperidine and appropriate catalysts.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyrrolidine derivative.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine and pyrrolidine rings.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biochemical Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industry:
Polymer Science: The compound is utilized in the development of novel polymers with unique mechanical and thermal properties.
Agriculture: It is explored for its potential use in agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
- N-methyl-2-[2-oxo-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethoxy]benzamide
- Dimethyl 2,6-pyridinedicarboxylate
- 2,6-Pyridinedicarboxylic acid
Comparison:
- Structural Differences: While this compound contains both piperidine and pyrrolidine rings, similar compounds like dimethyl 2,6-pyridinedicarboxylate lack these features, leading to different chemical properties and reactivity.
- Unique Properties: The presence of multiple ring structures in this compound imparts unique steric and electronic characteristics, making it suitable for specific applications that similar compounds may not be able to fulfill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
